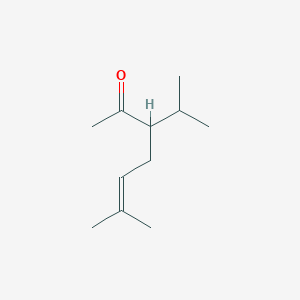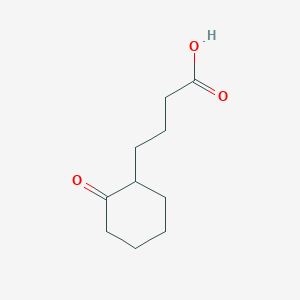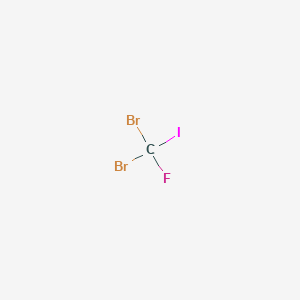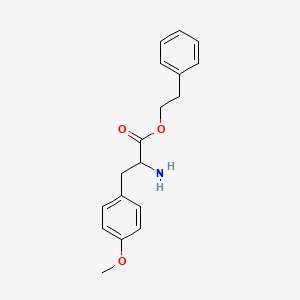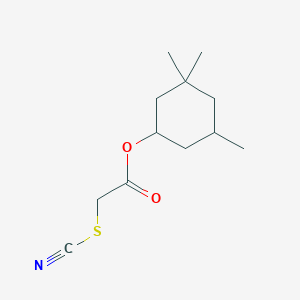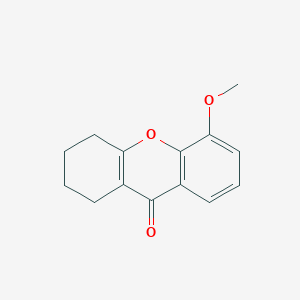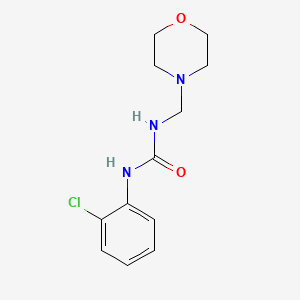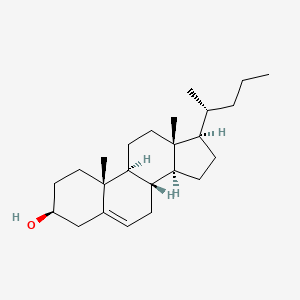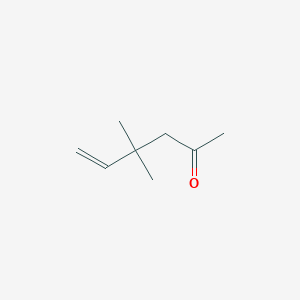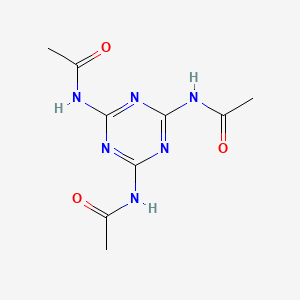
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is a chemical compound with the molecular formula C10H15O2P. It is a derivative of phosphinic acid, where the hydrogen atoms are replaced by a phenyl group and a 2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester typically involves the esterification of phosphinic acid with 2-methylpropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products, which allows for efficient production and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and as a plasticizer.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of phosphatase enzymes, which play a crucial role in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Isobutyl lactate: An ester used as a solvent.
Isobutyl palmitate: An ester used in cosmetics.
Uniqueness
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike other similar compounds, it has a phosphinic acid backbone, which makes it a valuable reagent in various chemical reactions and applications .
Propiedades
Número CAS |
2521-22-4 |
|---|---|
Fórmula molecular |
C14H23O2P |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
[2-methylpropoxy(2-methylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H23O2P/c1-12(2)10-16-17(15,11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clave InChI |
PXAHKSXHLBDPMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(CC(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
